![molecular formula C25H21ClN2OS2 B11178366 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11178366.png)
4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a dithioloquinoline moiety, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps:
Formation of the dithioloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with a suitable nucleophile.
Coupling with aniline derivative: The final step involves coupling the dithioloquinoline core with an aniline derivative under conditions that promote the formation of the desired imine or amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and dithioloquinoline moieties.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinoline N-oxides or sulfoxides.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs or as a probe to study biological pathways.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amine
- **4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]phenol
Uniqueness
The uniqueness of 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
The compound 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antitumor and anti-inflammatory effects, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H21ClN2OS2, with a molecular weight of approximately 464.08 g/mol. The structure features a dithioloquinoline core, which is known for its bioactive properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives of dithioloquinoline. In particular, compounds derived from 1,2-dithiolo[3,4-c]quinoline have shown promising results in inhibiting various kinases involved in cancer pathways. For instance:
- Inhibition of Kinases : Compounds such as 2a and 2b exhibited significant inhibition against JAK3 (IC50 values of 0.36 μM and 0.38 μM respectively) and NPM1-ALK (IC50 values of 0.54 μM and 0.25 μM respectively), indicating their potential as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated. The dithioloquinoline derivatives demonstrated comparable or superior activity to indomethacin, a well-known anti-inflammatory drug:
- In vitro Studies : The compounds were tested for their ability to reduce inflammation markers in cell cultures, showing effectiveness similar to established anti-inflammatory agents .
Study on Kinase Inhibition
A comprehensive study utilized the PASS Online software to predict the biological activity spectrum of various dithioloquinoline derivatives. The results indicated that many compounds possess pleiotropic activities:
Compound | JAK3 IC50 (μM) | NPM1-ALK IC50 (μM) | Anti-inflammatory Activity |
---|---|---|---|
2a | 0.36 | 0.54 | Comparable to Indomethacin |
2b | 0.38 | 0.25 | Comparable to Indomethacin |
2c | 0.41 | Not tested | Comparable to Indomethacin |
2q | 0.46 | Not tested | Comparable to Indomethacin |
This table summarizes the efficacy of selected compounds against specific kinases and their anti-inflammatory potential .
Antibacterial Activity
In addition to antitumor and anti-inflammatory effects, the compound has been evaluated for antibacterial properties:
Properties
Molecular Formula |
C25H21ClN2OS2 |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
N-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C25H21ClN2OS2/c1-25(2)23-22(20-5-3-4-6-21(20)28-25)24(31-30-23)27-18-11-13-19(14-12-18)29-15-16-7-9-17(26)10-8-16/h3-14,28H,15H2,1-2H3 |
InChI Key |
BKXDAEFCSIVWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1)C(=NC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)SS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.